molecular formula C13H13BrN8 B2661995 4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 2253630-43-0

4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B2661995
CAS No.: 2253630-43-0
M. Wt: 361.207
InChI Key: UOODFDWLMMRLMK-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile is a pyrrolopyrimidine derivative characterized by a fused bicyclic core structure. Key features include:

  • Substituents: A bromine atom at position 6, a cyano group at position 5, a methyl group at position 7, and a 1,5-dimethylpyrazole-4-ylamino moiety at position 2.
  • Applications: Pyrrolopyrimidines are frequently explored as kinase inhibitors or antiparasitic agents due to their ability to mimic purine scaffolds .

Properties

IUPAC Name

4-amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN8/c1-6-8(5-17-22(6)3)18-13-19-11(16)9-7(4-15)10(14)21(2)12(9)20-13/h5H,1-3H3,(H3,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOODFDWLMMRLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC2=NC(=C3C(=C(N(C3=N2)C)Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various cell types, mechanisms of action, and therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H15_{15}BrN6_6O
  • Molecular Weight : 435.28 g/mol
  • Melting Point : 246-251 °C
  • Functional Groups : Bromo, nitrile

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antitumor Activity : Preliminary in vitro studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HeLa cells at concentrations as low as 20 μg/mL, resulting in a reduction of cell viability by approximately 75.91% .
  • Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses. In vitro assays revealed that it could inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation of mouse splenocytes. This suggests potential applications in treating autoimmune disorders .
  • Antiviral Activity : The compound has been tested against human herpes virus type-1 (HHV-1), showing promising results in inhibiting viral replication in A-549 cell lines. This positions it as a candidate for further research into antiviral therapies .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, some proposed mechanisms include:

  • Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death. This is potentially mediated through the modulation of signaling proteins involved in apoptosis .
  • Inhibition of Signaling Pathways : The compound appears to affect various signaling pathways that are crucial for cell survival and proliferation. For example, it may impact tumor necrosis factor α (TNF-α) production, which plays a critical role in inflammation and cancer progression .

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity Assay Reduced viability of HeLa cells by 75.91% at 20 μg/mL concentration .
Immunological Evaluation Inhibited lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide .
Antiviral Testing Showed inhibition of HHV-1 replication in A-549 cell lines .
In Vivo Tumor Studies Demonstrated tumor inhibition rates of approximately 66% when encapsulated in liposomes compared to lower rates for free forms .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Core Structure Key Substituents Evidence ID
4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile (Target) Pyrrolo[2,3-d]pyrimidine Br (C6), CN (C5), 1,5-dimethylpyrazole (C2), CH₃ (C7) N/A
2-Amino-6-bromo-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Pyrrolo[2,3-d]pyrimidine Br (C6), CN (C5), pyrrolidine (C4)
JU2 (2-amino-6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) Pyrrolo[2,3-d]pyrimidine Br (C6), CN (C5), oxo (C4)
4-Amino-6-bromo-5-cyano-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Br (C6), CN (C5), ribofuranosyl (C7)
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) Pyrrolo[1,2-c]imidazole Br (aryl), CN (C6), benzylideneamino (C3)

Key Observations :

  • The target compound shares the pyrrolo[2,3-d]pyrimidine core with JU2 and the ribofuranosyl derivative , but differs in substituent complexity.
  • The 1,5-dimethylpyrazole group in the target contrasts with the pyrrolidine (in ) or ribose (in ) moieties, impacting solubility and target selectivity.
  • Pyrroloimidazole analogs (e.g., 14d ) exhibit divergent core structures but retain bromine and cyano groups, suggesting shared synthetic strategies.
Physicochemical Properties
Property Target Compound JU2 Ribofuranosyl Analog 14d
Molecular Weight ~435 g/mol (estimated) 285.08 g/mol 370.16 g/mol 559.28 g/mol
Melting Point Not reported Not reported Not reported 259–260°C
Solubility Likely low (hydrophobic substituents) Moderate (oxo group enhances) High (ribose improves aqueous solubility) Low (bulky aryl groups dominate)
pKa ~12 (estimated for CN and NH₂ groups) Not reported 12.08 (predicted) Not reported

Key Observations :

  • The ribofuranosyl derivative has higher aqueous solubility due to its sugar moiety, whereas the target compound’s hydrophobicity may limit bioavailability.
  • Compound 14d exhibits a higher molecular weight and melting point, attributed to its dual bromophenyl groups.

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